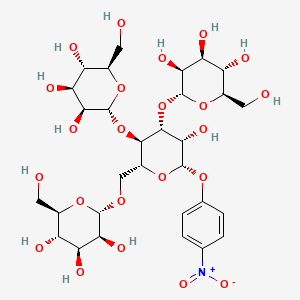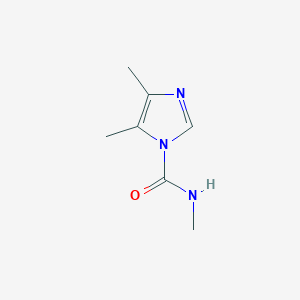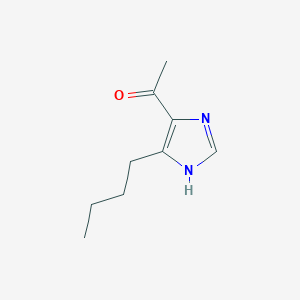
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is a complex carbohydrate derivative It is composed of a nitrophenyl group attached to a mannopyranoside moiety, which is further linked to three mannopyranosyl units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside units to prevent unwanted reactions. This is followed by the selective introduction of the nitrophenyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Helps in understanding carbohydrate-protein interactions and cell signaling pathways.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for studying enzyme kinetics and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl 2-O-(2,3,4,6-tri-O-acetyl-a-D-mannopyranosyl)-4,6-O-benzylidene-a-D-mannopyranoside .
- 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside .
Uniqueness
4-Nitrophenyl 3,4,6-tri-O-(a-D-mannopyranosyl)-b-D-mannopyranoside is unique due to its specific mannopyranosyl linkage and the presence of a nitrophenyl group. This structure provides distinct biochemical properties, making it valuable for specific enzymatic studies and applications.
Propiedades
Fórmula molecular |
C30H45NO23 |
|---|---|
Peso molecular |
787.7 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-6-(4-nitrophenoxy)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C30H45NO23/c32-5-11-15(35)18(38)21(41)27(49-11)47-8-14-25(53-28-22(42)19(39)16(36)12(6-33)50-28)26(54-29-23(43)20(40)17(37)13(7-34)51-29)24(44)30(52-14)48-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29-,30-/m1/s1 |
Clave InChI |
QXRVWDSYVHCILJ-BNGYTKEESA-N |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)

![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)






![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

